molecular formula C18H25ClN4O B7057301 2-[4-(4-chloro-2-cyanophenyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide

2-[4-(4-chloro-2-cyanophenyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide

Cat. No.: B7057301
M. Wt: 348.9 g/mol
InChI Key: PEYUJJYZVBETTD-UHFFFAOYSA-N
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Description

2-[4-(4-chloro-2-cyanophenyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide is a synthetic organic compound characterized by its complex structure, which includes a diazepane ring, a chlorinated aromatic ring, and a diethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chloro-2-cyanophenyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Introduction of the Chlorinated Aromatic Ring: This step often involves a nucleophilic aromatic substitution reaction where a chlorinated aromatic compound reacts with the diazepane intermediate.

    Attachment of the Diethylacetamide Moiety: The final step involves the acylation of the diazepane derivative with diethylacetamide, typically using acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic chlorine can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: N-oxides of the diazepane ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its diazepane ring, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological activities. The presence of the diazepane ring suggests possible applications in the development of central nervous system (CNS) active drugs.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals or as a precursor for the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-[4-(4-chloro-2-cyanophenyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide exerts its effects would depend on its specific biological target. Generally, compounds with diazepane rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The chlorinated aromatic ring and nitrile group may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known CNS active drug with a diazepane ring.

    Chlorpromazine: Contains a chlorinated aromatic ring and is used as an antipsychotic.

    N,N-Diethylacetamide: A simpler analog that lacks the diazepane ring and chlorinated aromatic ring.

Uniqueness

2-[4-(4-chloro-2-cyanophenyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide is unique due to the combination of its structural features, which may confer distinct pharmacological properties not seen in simpler analogs. The presence of both a diazepane ring and a nitrile group in the same molecule is particularly noteworthy, as it allows for a wide range of chemical and biological interactions.

Properties

IUPAC Name

2-[4-(4-chloro-2-cyanophenyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN4O/c1-3-22(4-2)18(24)14-21-8-5-9-23(11-10-21)17-7-6-16(19)12-15(17)13-20/h6-7,12H,3-5,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYUJJYZVBETTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1CCCN(CC1)C2=C(C=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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